Product packaging for Dabigatran etexilate-d13(Cat. No.:)

Dabigatran etexilate-d13

Cat. No.: B1163280
M. Wt: 640.8
InChI Key: KSGXQBZTULBEEQ-BTQQZDERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope-Labeled Compounds in Drug Discovery and Development

Key applications of stable isotope-labeled compounds in drug development include:

Pharmacokinetic and Pharmacodynamic Studies: Tracing the drug's movement and effects within the body. simsonpharma.com

Metabolism Studies: Identifying and quantifying metabolites to understand the drug's biotransformation. iris-biotech.desimsonpharma.com

Bioavailability Assessment: Determining the extent and rate at which the active moiety is absorbed and becomes available at the site of action.

Internal Standards: Serving as ideal internal standards for quantitative bioanalysis using mass spectrometry, as they have nearly identical chemical and physical properties to the unlabeled drug but a different mass. iris-biotech.de

Principles of Deuteration in Chemical and Biological Research

Deuteration is the process of replacing one or more hydrogen atoms in a molecule with its heavier, stable isotope, deuterium (B1214612) (²H or D). wikipedia.org Deuterium, discovered by Harold Urey in 1931, contains a proton and a neutron, effectively doubling its mass compared to protium (B1232500) (the most common isotope of hydrogen). wikipedia.org This increased mass leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. scirp.org

This difference in bond strength is the basis of the "kinetic isotope effect" (KIE). wikipedia.org In metabolic reactions that involve the breaking of a C-H bond, substituting hydrogen with deuterium can slow down the reaction rate. scirp.org This principle is a cornerstone of using deuteration to intentionally alter a drug's metabolic profile. juniperpublishers.com By strategically placing deuterium atoms at sites of metabolic attack, medicinal chemists can potentially improve a drug's metabolic stability, leading to a longer half-life and altered pharmacokinetic properties. scirp.orgjuniperpublishers.com It's important to note that while deuteration can alter the rate of metabolism, it generally does not result in the formation of unique metabolites not seen with the non-deuterated version. juniperpublishers.com

Historical Context of Deuterated Compounds in Drug Metabolism Studies

The use of deuterated compounds in scientific research has a long history, initially as probes to study metabolic pathways and reaction mechanisms. wikipedia.orgjuniperpublishers.com The concept of intentionally using deuteration to create new chemical entities with improved therapeutic properties emerged from these early investigations. juniperpublishers.com The first patents for deuterated molecules were granted in the 1970s. wikipedia.org

Early research explored the effects of deuteration on various classes of drugs, including anesthetics and antibiotics, to understand how it influenced their metabolism and duration of action. scirp.org One of the more extensively studied early deuterated drug candidates was fludalanine. gabarx.com However, it took several decades for the therapeutic potential of deuterated drugs to be fully realized, culminating in the first FDA approval of a deuterated drug, deutetrabenazine, in 2017. wikipedia.orgresearchgate.net This milestone solidified the role of deuteration as a valuable strategy in medicinal chemistry. researchgate.net

Overview of Dabigatran (B194492) Etexilate and its Therapeutic Context in Research

Dabigatran etexilate is an orally administered prodrug of dabigatran, a potent and reversible direct thrombin inhibitor. drugbank.comchemicalbook.com Thrombin is a key enzyme in the coagulation cascade, and by inhibiting it, dabigatran exerts an anticoagulant effect. chemicalbook.comahajournals.org It was developed as an alternative to traditional anticoagulants like warfarin, offering a more predictable anticoagulant response without the need for frequent monitoring. drugbank.comahajournals.org

In the research context, dabigatran etexilate has been extensively studied for its efficacy and safety in preventing and treating various thromboembolic disorders. frontiersin.org Clinical research has demonstrated its effectiveness in preventing stroke in patients with non-valvular atrial fibrillation and for the prophylaxis and treatment of deep vein thrombosis and pulmonary embolism. drugbank.comfrontiersin.orgscottishmedicines.org.uknih.gov

Properties

Molecular Formula

C24H28D13N7O5

Molecular Weight

640.8

InChI

InChI=1S/C34H41N7O5/c1-4-6-7-10-21-46-34(44)39-32(35)24-12-15-26(16-13-24)37-23-30-38-27-22-25(14-17-28(27)40(30)3)33(43)41(20-18-31(42)45-5-2)29-11-8-9-19-36-29/h8-9,11-17,19,22,37H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,39,44)/i1D3,4D2,6D2,7D2,10D2,21D2

InChI Key

KSGXQBZTULBEEQ-BTQQZDERSA-N

SMILES

CN1C2=CC=C(C(N(CCC(OCC)=O)C3=NC=CC=C3)=O)C=C2N=C1CNC4=CC=C(C(NC(OC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])=O)=N)C=C4

Synonyms

ethyl 3-(2-(((4-(N-(((hexyl-d13)oxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate

Origin of Product

United States

The Compound: Dabigatran Etexilate D13

Chemical Structure and Properties

The key chemical and physical properties of Dabigatran etexilate-d13 are summarized in the table below. The deuteration occurs on the hexyl group of the etexilate moiety. caymanchem.com

PropertyValue
Formal Name N-[[2-[[[4-[[[(hexyl-d₁₃-oxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine, ethyl ester
CAS Number 2749293-92-1
Molecular Formula C₃₄H₂₈D₁₃N₇O₅
Formula Weight 640.8
Purity ≥99% deuterated forms (d₁-d₁₃)
Formulation A crystalline solid

Data sourced from Cayman Chemical. caymanchem.com

Site-Specific Deuteration Methodologies for Dabigatran Etexilate Analogs

Synthesis of this compound

The synthesis of isotopically labeled compounds like this compound is a specialized process. While specific, detailed synthetic routes for this particular deuterated analog are not widely published in mainstream literature, the general synthesis of dabigatran etexilate involves several key steps. chemicalbook.com The introduction of the deuterated hexyl group would likely occur in the final step, where the amidino group is acylated with a deuterated hexyl chloroformate. This late-stage introduction of the isotopic label is a common strategy to maximize efficiency and minimize cost. chemicalsknowledgehub.com

Advanced Analytical Methodologies Utilizing Dabigatran Etexilate D13

Quantitative Bioanalysis of Dabigatran (B194492) Etexilate and its Active Metabolite

The accurate measurement of dabigatran etexilate and its active form, dabigatran, in biological fluids like plasma is essential for pharmacokinetic studies. nih.govnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for this purpose due to its high sensitivity and specificity. nih.govnih.gov

The development of a robust LC-MS/MS method involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters to ensure reliable and accurate quantification of dabigatran etexilate and its metabolites. nih.govnih.gov

Effective chromatographic separation is crucial to distinguish the analytes of interest from endogenous matrix components and other potential interferences. Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed for this purpose. nih.gov The separation is typically achieved on a C18 or similar column. nih.govactascientific.com

Several factors are optimized to achieve the desired separation, including the mobile phase composition, flow rate, and column temperature. A common approach involves using a gradient elution with a mobile phase consisting of an aqueous component (often containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govnih.govactascientific.comnih.gov For instance, one method utilized a gradient with 5 mM ammonium formate buffer (pH 7.0 ± 0.1) as mobile phase A and 100% acetonitrile as mobile phase B. rsc.org Another method employed a mobile phase of 0.1% aqueous formic acid and acetonitrile (80:20) for isocratic separation. nih.gov The pH of the mobile phase is a critical parameter, with studies showing that adjusting the pH can significantly impact the retention and separation of dabigatran and its impurities. scirp.org

Table 1: Example of Chromatographic Conditions for Dabigatran Analysis

ParameterCondition 1Condition 2
Column Agilent Zorbax SB-CN (150 × 4.6 mm, 5 µm) nih.govInertsil ODS-3V (150 mm × 4.6 mm, 5 μm) scirp.org
Mobile Phase A 0.1% aqueous solution of formic acid nih.gov10 mM Ammonium formate buffer (pH 4.5) scirp.org
Mobile Phase B Acetonitrile nih.govAcetonitrile scirp.org
Flow Rate Not specified1.0 mL/min scirp.org
Column Temperature Not specified30°C scirp.org
Elution Mode Isocratic (80:20 A:B) nih.govGradient scirp.org

This table presents a compilation of parameters from different research studies and is for illustrative purposes.

Tandem mass spectrometry (MS/MS) is used for the detection and quantification of the analytes after they elute from the chromatography column. Electrospray ionization (ESI) in the positive ion mode is the most common ionization technique for dabigatran and its metabolites. nih.govspringernature.com

The most widely used detection mode is Multiple Reaction Monitoring (MRM). nih.govnih.govplos.org In MRM, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. This process provides a high degree of specificity and sensitivity, as it filters out most of the chemical noise from the matrix. plos.org

For the analysis of dabigatran and its related compounds, specific precursor-to-product ion transitions are monitored. For example, a study monitored the m/z transitions of 629.464→290.100 for dabigatran etexilate and 472.300→289.100 for dabigatran. nih.gov When using a deuterated internal standard like Dabigatran-d3, its unique m/z transition is also monitored, for instance, 476.2→292.2. nih.gov

Table 2: Example of MRM Transitions for Dabigatran and Related Compounds

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Dabigatran Etexilate628.3289.1 nih.gov
Dabigatran472.2289.1 nih.gov
Dabigatran-d3475.3292.2 nih.gov
[13C6]-Dabigatran478.2295.2 nih.govplos.org

This table compiles data from various sources to illustrate typical MRM transitions.

While LC-MS/MS is the predominant technique for the analysis of dabigatran and its metabolites, Gas Chromatography-Mass Spectrometry (GC-MS) can be applied for the analysis of certain related substances or impurities that are volatile or can be made volatile through derivatization. nih.gov For instance, GC-MS has been used to quantify potential genotoxic impurities like hexyl methane (B114726) sulfonate in dabigatran etexilate mesylate. researchgate.netiosrjournals.org

GC-MS involves separating compounds in a gaseous mobile phase and detecting them with a mass spectrometer. nih.gov The Human Metabolome Database contains a predicted GC-MS spectrum for non-derivatized dabigatran etexilate, though it is noted that this is a guide and requires experimental confirmation. hmdb.ca The high molecular weight and low volatility of dabigatran etexilate itself make it less suitable for direct GC-MS analysis without derivatization.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Optimization of Chromatographic Separation Parameters

Role of Dabigatran Etexilate-d13 as an Internal Standard in Bioanalytical Assaysnih.govnih.govplos.org

In quantitative bioanalysis, an internal standard (IS) is a compound added in a known amount to samples, calibrators, and quality controls. The purpose of the IS is to correct for the variability in the analytical procedure, such as sample preparation and instrument response. lgcstandards.com this compound is an ideal internal standard for the quantification of dabigatran etexilate because it is a stable isotope-labeled (SIL) version of the analyte. musechem.com

Matrix effects are a significant challenge in bioanalysis, where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to inaccurate results. musechem.comchromatographyonline.com Stable isotope-labeled internal standards are considered the gold standard for mitigating these effects. waters.comcrimsonpublishers.com

The key advantages of using a SIL IS like this compound include:

Similar Physicochemical Properties: SIL internal standards have nearly identical chemical and physical properties to the analyte. lgcstandards.com This means they behave similarly during sample extraction, chromatography, and ionization. waters.com

Co-elution with the Analyte: Ideally, the SIL IS co-elutes with the analyte from the LC column. This ensures that both the analyte and the IS experience the same degree of matrix effect at the same time. waters.com

Correction for Variability: By measuring the ratio of the analyte's response to the IS's response, any variations due to sample loss during preparation or fluctuations in the MS signal are effectively canceled out. chromatographyonline.comcrimsonpublishers.com This leads to improved accuracy and precision of the measurement. crimsonpublishers.com

In essence, the SIL internal standard acts as a reliable proxy, allowing for the accurate quantification of the target analyte even in the presence of complex and variable biological matrices. crimsonpublishers.com

Calibration Curve Construction and Quantification Strategies

The construction of a calibration curve is a fundamental step in quantifying dabigatran etexilate in biological matrices. uknml.com This process involves creating a series of standards with known concentrations of the analyte (dabigatran etexilate) and a constant concentration of the internal standard (this compound). The instrument's response to both the analyte and the internal standard is measured, and the ratio of these responses is plotted against the analyte's concentration. uknml.com

Quantification Strategies:

Internal Standard Method: The use of a stable isotope-labeled internal standard like this compound is the preferred strategy for quantitative bioanalysis. scispace.comnih.gov This approach effectively compensates for variability during sample preparation, injection volume, and matrix effects, which can suppress or enhance the ionization of the analyte in the mass spectrometer. clearsynth.comscispace.com

Linear Regression: A linear relationship is typically established between the analyte concentration and the response ratio. nih.govinnovareacademics.in The equation of the resulting regression line is then used to determine the concentration of dabigatran etexilate in unknown samples. nih.gov A correlation coefficient (r²) greater than 0.99 is generally considered indicative of a strong linear relationship. rjptonline.org

Table 1: Illustrative Calibration Curve Data for Dabigatran Etexilate using this compound

Dabigatran Etexilate Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
1.05,234101,5670.0515
5.026,170102,3450.2557
25.0130,850101,9871.2830
100.0523,400102,1115.1259
500.02,617,000101,88825.6850
1000.05,234,000102,00151.3132

This table contains simulated data for illustrative purposes.

Method Validation Parameters for Deuterated Internal Standard-Based Assays

Method validation is crucial to ensure that an analytical method is suitable for its intended purpose. clearsynth.comscispace.com For assays utilizing deuterated internal standards like this compound, several key parameters must be rigorously evaluated.

Specificity and Selectivity in Complex Biological Matrices

Specificity refers to the ability of the method to measure the analyte of interest unequivocally in the presence of other components, such as metabolites, impurities, or other medications. europa.eu Selectivity is the ability to differentiate the analyte and internal standard from endogenous components in the biological matrix. europa.eu

In complex matrices like human plasma, the use of LC-MS/MS with Multiple Reaction Monitoring (MRM) mode provides high selectivity. nih.gov The validation process involves analyzing blank plasma samples from multiple sources to ensure no significant interference at the retention times of dabigatran etexilate and this compound. europa.eunvkc.nl

Linearity and Quantitative Range

Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte within a specific range. innovareacademics.in The quantitative range is the interval between the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ) for which the method has been shown to be accurate, precise, and linear. innovareacademics.in

For dabigatran, validated methods have demonstrated linearity over a wide range of concentrations, often from 1 ng/mL to 1000 ng/mL. researchgate.netresearchgate.net The correlation coefficient is a key indicator of linearity. innovareacademics.in

Table 2: Linearity and Range Data from a Validated Dabigatran Assay

ParameterResult
Calibration Range5–800 nmol/L nih.gov
Correlation Coefficient (r²)> 0.999 nih.gov
Regression EquationY = 154.1x + 12.37 nih.gov

Data compiled from multiple sources.

Precision and Accuracy Assessment

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.net It is typically expressed as the relative standard deviation (%RSD). researchgate.net Accuracy is the closeness of the mean test results obtained by the method to the true value. researchgate.net

Regulatory guidelines generally require the precision to be within 15% RSD, and the accuracy to be within ±15% of the nominal value (±20% at the LLOQ). rjptonline.org

Table 3: Precision and Accuracy Data for Dabigatran Quantification

Quality Control SampleWithin-run Precision (%RSD)Between-run Precision (%RSD)Accuracy (%)
Low (LQC)<5.6% researchgate.net<3.9% researchgate.net89.8% - 104.4% researchgate.net
Medium (MQC)<5.6% researchgate.net<3.9% researchgate.net89.8% - 104.4% researchgate.net
High (HQC)<5.6% researchgate.net<3.9% researchgate.net89.8% - 104.4% researchgate.net

Data from a study by Rodina et al. (2018).

Stability of Analytes and Internal Standards in Sample Storage and Processing

Stability studies are essential to ensure that the concentration of the analyte and internal standard does not change from the time of sample collection to the time of analysis. caymanchem.com This includes evaluating stability under various conditions:

Freeze-Thaw Stability: Assesses the stability after multiple cycles of freezing and thawing. nvkc.nl

Short-Term (Bench-Top) Stability: Evaluates stability at room temperature for a period equivalent to the sample processing time. nvkc.nl

Long-Term Stability: Determines the stability of the analyte in the matrix at the intended storage temperature (e.g., -20°C or -80°C). caymanchem.comresearchgate.net

Post-Preparative Stability: Assesses the stability of the processed samples in the autosampler.

Dabigatran etexilate is known to be sensitive to moisture and can undergo hydrolytic degradation. europa.eu Therefore, proper storage and handling are critical. europa.eu this compound is expected to have similar stability characteristics to the unlabeled compound. scispace.com Studies have shown that dabigatran etexilate capsules are stable for up to 120 days in various packaging types at room temperature. researchgate.netnih.gov The deuterated internal standard itself is stable for at least 4 years when stored at -20°C. caymanchem.com

Table 4: Stability of Dabigatran Etexilate Under Various Conditions

Stability ConditionDurationStability Outcome
Manufacturer's Blister Pack (Room Temp)120 daysMaintained 100.4% of initial concentration researchgate.netnih.gov
Unit-Dose Packaging (Room Temp)120 daysMaintained 98.7% of initial concentration researchgate.netnih.gov
Community Pharmacy Blister Pack (Room Temp)120 daysMaintained 98.0% of initial concentration researchgate.netnih.gov
Long-term Storage (as solid)≥ 4 years at -20°CStable caymanchem.com

Research Applications of Dabigatran Etexilate D13 in Preclinical Investigations

Elucidation of Metabolic Pathways in Preclinical Models

The metabolic conversion of the prodrug dabigatran (B194492) etexilate to its active moiety, dabigatran, is a complex process involving multiple steps and enzymes. The use of isotopically labeled compounds like dabigatran etexilate-d13 is instrumental in tracing and quantifying the parent drug and its various metabolites in biological matrices.

In vitro systems, such as liver microsomes and other cellular preparations, are fundamental in dissecting the specific enzymatic pathways responsible for drug metabolism. These controlled environments allow researchers to identify the key enzymes and metabolic routes involved in the biotransformation of dabigatran etexilate.

The primary metabolic activation of dabigatran etexilate is through hydrolysis by carboxylesterases (CES). nih.gov In vitro studies using human recombinant CES1 and CES2, as well as human intestinal microsomes and liver S9 fractions, have been pivotal in delineating this process. nih.govnih.gov

Dabigatran etexilate is a double prodrug, and its conversion to the active dabigatran occurs in a two-step process. nih.gov Research indicates that the hydrolysis is initiated in the intestine, where intestinal CES2 hydrolyzes the carbamate (B1207046) ester to form an intermediate metabolite, M2 (also known as BIBR 951). nih.govdrugbank.com Subsequently, in the liver, hepatic CES1 hydrolyzes the ethyl ester of M2 to form the active dabigatran. nih.govdrugbank.com Another intermediate, M1 (BIBR 1087), can also be formed through hydrolysis by CES1, though the pathway via M2 is considered the primary route. nih.govdrugbank.com

EnzymeLocationSubstrateMetabolite
Carboxylesterase 2 (CES2)IntestineDabigatran EtexilateM2 (BIBR 951)
Carboxylesterase 1 (CES1)LiverM2 (BIBR 951)Dabigatran
Carboxylesterase 1 (CES1)LiverDabigatran EtexilateM1 (BIBR 1087)

Following its formation, dabigatran undergoes further metabolism, primarily through glucuronidation. researchgate.net This process, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes in the liver, involves the attachment of a glucuronic acid moiety to the dabigatran molecule, forming pharmacologically active acylglucuronides. researchgate.netfda.gov In vitro studies have identified UGT2B15 as a major isoform involved in the glucuronidation of dabigatran. researchgate.netfrontiersin.org The formation of these glucuronide conjugates is a significant metabolic pathway for dabigatran. researchgate.netnih.gov

A significant finding from in vitro metabolic studies is the lack of involvement of the cytochrome P450 (CYP) enzyme system in the primary metabolism of dabigatran etexilate and dabigatran. nih.goveuropa.eutga.gov.au This has been confirmed in studies using human liver microsomes, which showed that the conversion to dabigatran is primarily an enzymatic hydrolysis process, with no significant contribution from CYP enzymes. nih.gov This characteristic is advantageous as it reduces the potential for drug-drug interactions with medications that are metabolized by or inhibit/induce CYP enzymes. nih.govresearchgate.net However, some recent in vitro research suggests that at very low, or microdose, concentrations, CYP3A-mediated oxidation of dabigatran etexilate and its intermediate, BIBR0951, may occur in human intestinal and liver microsomes. nih.govfrontiersin.orgnih.gov This finding suggests a potential for CYP3A involvement in the presystemic metabolism of microdosed dabigatran etexilate. nih.gov

In vivo studies in animal models, such as rats and mice, are essential to confirm and expand upon the findings from in vitro experiments. nih.govfda.govnih.gov These studies provide a more comprehensive picture of the drug's metabolic fate in a whole biological system.

In Vivo Metabolism Studies in Animal Models

Quantitative Analysis of Parent Drug and Active Metabolite Excretion

In preclinical studies, accurately quantifying the excretion of a parent drug and its active metabolites is fundamental to understanding its elimination pathways. Dabigatran etexilate is a prodrug that is converted to its active form, dabigatran. nih.gov Following administration, dabigatran is primarily eliminated through renal excretion as an unchanged drug. nih.gov Studies utilizing radiolabeled compounds, such as carbon-14 (B1195169) labeled dabigatran etexilate, have shown that after oral administration, approximately 7% of the radioactivity is recovered in urine and 86% in feces. fda.gov

This compound is instrumental in the liquid chromatography-mass spectrometry (LC-MS) methods developed for these quantitative excretion studies. By adding a known amount of the deuterated standard to biological samples (e.g., urine, feces), researchers can accurately determine the concentrations of the non-labeled parent drug and its metabolites, such as the active moiety dabigatran and its acyl glucuronides. This is because the deuterated and non-deuterated compounds co-elute chromatographically but are distinguishable by their mass-to-charge ratio in the mass spectrometer, allowing for precise and accurate quantification that corrects for any sample loss during preparation and analysis.

Pharmacokinetic Profiling in Preclinical Species

The predictable pharmacokinetic profile of dabigatran etexilate has been established through extensive studies in healthy volunteers and patients. nih.gov Preclinical investigations in animal models are a prerequisite to human trials and provide the foundational understanding of a drug's behavior in a living system. nih.gov

Preclinical studies in animal models have been essential in characterizing the absorption and distribution of dabigatran etexilate. nih.gov Following oral administration, the prodrug is rapidly absorbed and converted to its active form, dabigatran. nih.gov Peak plasma concentrations of dabigatran are typically reached approximately 2 hours after oral administration in healthy volunteers. nih.gov

The apparent volume of distribution of dabigatran has been determined to be between 60 and 70 liters, indicating its distribution into various body compartments. researchgate.net In preclinical animal models, these parameters are investigated to ensure the drug reaches its intended site of action and to understand its potential for accumulation in tissues. The use of isotopically labeled compounds like this compound facilitates the precise measurement of drug concentrations in plasma and various tissues, providing critical data for constructing pharmacokinetic models.

Table 1: Pharmacokinetic Parameters of Dabigatran in Humans

ParameterValue
Time to Maximum Plasma Concentration1.5-3 hours
Apparent Volume of Distribution60-70 L
Plasma Protein Binding35%
Elimination Half-life12-14 hours
Renal Clearance~80% of total clearance

This table presents data from human studies for comparative context. nih.govresearchgate.net

Dabigatran etexilate undergoes conversion to its active form, dabigatran, through hydrolysis catalyzed by carboxylesterase enzymes. researchgate.net Dabigatran itself is not metabolized by the cytochrome P450 (CYP) isoenzyme system. nih.govnih.gov The elimination of dabigatran is predominantly via renal excretion of the unchanged drug. nih.gov

In preclinical systems, both in vitro assays and in vivo animal models are used to study these processes. researchgate.net In vitro studies with liver and intestinal microsomes help to identify the enzymes responsible for the conversion of the prodrug. researchgate.net In vivo studies in animals, often employing this compound as an internal standard, allow for the determination of key pharmacokinetic parameters such as clearance and elimination half-life. The elimination half-life of dabigatran in healthy volunteers is approximately 12 to 14 hours. nih.gov

The substitution of hydrogen with deuterium (B1214612) can sometimes alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE). This occurs because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, potentially slowing down metabolic processes that involve the cleavage of this bond. While dabigatran is not extensively metabolized by CYP enzymes, the potential for KIE in its minor metabolic pathways or in the metabolism of its prodrug form can be investigated. nih.gov

By comparing the metabolic profile and pharmacokinetic parameters of dabigatran etexilate with those of this compound in preclinical models, researchers can assess whether deuteration significantly impacts its metabolic fate. medchemexpress.com Such studies are crucial to validate the use of the deuterated compound as a reliable internal standard and to explore the potential for creating therapeutically advantageous deuterated drugs with altered pharmacokinetic profiles. medchemexpress.com

Biotransformation Kinetics and Elimination in Preclinical Systems

Investigation of Drug-Drug Interactions at the Preclinical Level

Understanding the potential for drug-drug interactions (DDIs) is a critical aspect of preclinical safety assessment.

While dabigatran is not metabolized by cytochrome P450 isoenzymes, its prodrug, dabigatran etexilate, is a substrate for the efflux transporter P-glycoprotein (P-gp). nih.govfda.gov Recent in vitro studies have also suggested a potential role for CYP3A-mediated oxidative metabolism of dabigatran etexilate and its intermediate monoester, particularly at lower concentrations. nih.govfrontiersin.org

Preclinical DDI studies investigate how co-administered drugs might affect the activity of these enzymes and transporters, thereby altering the pharmacokinetics of dabigatran. For instance, inhibitors of P-gp or CYP3A4 could potentially increase the exposure to dabigatran. klinickafarmakologie.cz In these studies, this compound is an invaluable analytical tool. It allows for the precise quantification of dabigatran etexilate and its metabolites in the presence of other compounds, enabling a clear assessment of the magnitude of any potential interaction. frontiersin.org This is critical for predicting clinically significant DDIs and informing dosing recommendations.

Modulation of Efflux Transporter Activity (e.g., P-glycoprotein)

In preclinical research, particularly in the field of drug metabolism and pharmacokinetics, stable isotope-labeled compounds are indispensable tools for the accurate quantification of drug candidates in complex biological matrices. This compound, a deuterated form of Dabigatran etexilate, serves a critical function as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays. caymanchem.com Its primary application in this context is to ensure the precision and accuracy of measurements when studying the interaction of Dabigatran etexilate with efflux transporters such as P-glycoprotein (P-gp).

Dabigatran etexilate is a known substrate of the efflux transporter P-glycoprotein, which is highly expressed in intestinal epithelial cells and plays a significant role in limiting the oral absorption of many drugs. nih.govresearchgate.net Understanding the extent to which P-gp affects the transport of Dabigatran etexilate is crucial for predicting its bioavailability and potential drug-drug interactions.

Preclinical investigations into the modulation of P-gp activity often utilize in vitro models, such as Caco-2 cell monolayers, which are derived from human colorectal adenocarcinoma cells and differentiate to form a polarized monolayer that expresses P-gp. In these assays, the transport of Dabigatran etexilate across the cell monolayer is measured in both the apical-to-basolateral (absorptive) and basolateral-to-apical (efflux) directions. The ratio of this transport, known as the efflux ratio, provides a quantitative measure of P-gp-mediated efflux.

The role of this compound in these studies is to be added at a known concentration to the experimental samples prior to analysis. As this compound is chemically identical to Dabigatran etexilate but has a higher mass due to the deuterium atoms, it co-elutes during chromatography but is detected as a distinct entity by the mass spectrometer. This allows for the normalization of any sample loss or variability during sample preparation and analysis, thereby ensuring that the calculated concentrations of Dabigatran etexilate are highly accurate.

Research findings from such studies have demonstrated that the presence of P-gp inhibitors significantly alters the transport of Dabigatran etexilate across Caco-2 cell monolayers. By inhibiting P-gp, the efflux of Dabigatran etexilate is reduced, leading to an increase in its apparent permeability in the absorptive direction.

Detailed Research Findings:

A study utilizing Caco-2 cell monolayers investigated the bidirectional transport of Dabigatran etexilate to determine its interaction with P-gp. The apparent permeability coefficients (Papp) were determined in the presence and absence of a P-gp inhibitor. The results indicated a significant, P-gp-dependent efflux of Dabigatran etexilate. nih.gov In such experiments, while not explicitly stated in this particular study, the use of a deuterated internal standard like this compound would be standard practice for the LC-MS/MS quantification to achieve the reported precision.

ParameterConditionValue
Apparent Permeability (Papp) (A-B) Without P-gp InhibitorLow
Apparent Permeability (Papp) (B-A) Without P-gp InhibitorHigh
Efflux Ratio (Papp B-A / Papp A-B) Without P-gp Inhibitor13.8 nih.gov
Apparent Permeability (Papp) (A-B) With P-gp InhibitorIncreased
Apparent Permeability (Papp) (B-A) With P-gp InhibitorDecreased
Efflux Ratio (Papp B-A / Papp A-B) With P-gp InhibitorApproached 1
This table is representative of findings from in vitro P-glycoprotein transporter assays and is based on published research principles. The efflux ratio of 13.8 is a specific finding from a study on Dabigatran etexilate. nih.gov

These findings, quantifiable with high accuracy through the use of internal standards like this compound, are critical for predicting the in vivo impact of co-administered drugs that are P-gp inhibitors on the plasma concentrations of Dabigatran.

Conclusion

Dabigatran (B194492) etexilate-d13 is a specialized and highly valuable chemical compound that plays a crucial, albeit often behind-the-scenes, role in pharmaceutical research and development. Its primary function as an internal standard in mass spectrometry-based bioanalysis ensures the accuracy and reliability of pharmacokinetic and clinical studies involving dabigatran etexilate. Furthermore, it serves as a powerful tool for in-depth investigations into the metabolism and disposition of the prodrug moiety. The principles of isotopic labeling and deuteration, exemplified by Dabigatran etexilate-d13, are fundamental to modern drug development, enabling the creation of safer and more effective medicines.

Q & A

Q. How is dabigatran etexilate-d13 synthesized and validated for research use?

this compound, a deuterium-labeled analog, is synthesized via isotopic substitution at specific positions using deuterated reagents. The synthesis involves LC/MS optimization for purity validation, as described in deuterium-labeling protocols for thrombin inhibitors . Critical validation steps include nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry to ensure isotopic enrichment (>99% d13). This compound is primarily used as an internal standard for precise quantification in pharmacokinetic (PK) studies, minimizing matrix effects in biological samples .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the gold standard due to its sensitivity and specificity. Coagulation assays like diluted thrombin time (dTT) and ecarin clotting time (ECT) are also validated for functional activity assessment, with dTT showing the strongest linear correlation (R² > 0.95) to plasma concentrations . For urine samples, adjustments for pH and protein interference are necessary, as dabigatran’s hydrophilicity affects recovery rates .

Q. What is the role of this compound as an internal standard in pharmacokinetic studies?

The deuterated form compensates for ion suppression/enhancement in mass spectrometry, improving accuracy in PK modeling. It is used to quantify parent drug levels in plasma, serum, and urine, particularly in studies assessing renal excretion or drug-drug interactions. For example, population PK models in atrial fibrillation patients rely on its stability to correct for inter-individual variability in clearance rates .

Advanced Research Questions

Q. How do population pharmacokinetic (PopPK) models account for covariates affecting this compound exposure?

PopPK models incorporate covariates like creatinine clearance (CrCl), age, and body weight. For instance, a two-compartment model with first-order absorption showed CrCl as the strongest predictor of clearance (p < 0.001), with a 26% reduction in exposure for patients with severe renal impairment (CrCl 15–30 mL/min) . Simulations using NONMEM software guide dose adjustments in subpopulations (e.g., 75 mg bid for severe renal impairment vs. 150 mg bid for normal function) .

Q. What methodological considerations are critical when selecting coagulation assays for dabigatran studies?

Assay selection depends on sensitivity and clinical context:

  • dTT : Most reliable for direct thrombin inhibition (linear range: 50–500 ng/mL) .
  • ECT : Useful for high concentrations (>200 ng/mL) but requires specialized reagents .
  • aPTT : Less precise due to reagent variability and nonlinear response . Harmonization of reagents and analyzers across multicenter trials is essential to minimize inter-lab variability .

Q. How to address contradictions in cardiovascular outcomes between dabigatran and warfarin trials?

Meta-analyses of Phase II/III trials reveal dabigatran’s superior stroke prevention but higher myocardial infarction (MI) rates vs. warfarin (1.5% vs. 1.1% annualized risk) . Methodological factors include:

  • Trial design : Warfarin’s variable INR control (e.g., TTR < 60% in RE-LY vs. >70% in meta-analyses) .
  • Endpoint adjudication : Differences in MI definitions (e.g., silent MI inclusion) . Advanced statistical models (e.g., Cox regression with time-dependent covariates) are recommended to adjust for confounding .

Q. What are the challenges in extrapolating adult dabigatran data to pediatric populations?

Pediatric PK studies show similar dabigatran exposure-response relationships but require age-adjusted dosing. For children <6 months, limited data (n=17 in pooled analyses) necessitate cautious extrapolation due to developmental differences in renal function and hemostasis . Dose algorithms based on body weight (e.g., 1.49 mg/kg bid for VTE) are derived from adult exposure targets but require validation in prospective pediatric trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.